Propargyl-PEG6-NHS ester functions as a heterobifunctional linker. It possesses two key functional groups:
[] TID15399 | 2093153-99-0 | Propargyl-PEG6-NHS ester, Biosynth ()
The linker incorporates a central poly(ethylene glycol) (PEG) spacer with six repeating units (PEG6). This PEG segment offers several advantages:
PEGylation, the addition of PEG chains, enhances the water solubility of the conjugated biomolecule. This is particularly beneficial for hydrophobic drugs or biomolecules that tend to aggregate in aqueous environments [].
The PEG spacer protects the conjugated molecule from enzymatic degradation and proteolysis, extending its circulation time in vivo [].
[] Propargyl-PEG6-NHS ester |Cas# 2093153-99-0, GlpBio ()
Propargyl-PEG6-NHS ester also features a terminal propargyl group, containing an alkyne functionality. This group allows for further conjugation using click chemistry reactions [].
Click chemistry offers a powerful and versatile tool for bioconjugation due to its:
Propargyl-PEG6-NHS ester is a specialized compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with six ethylene glycol units, terminated by a propargyl group and an N-hydroxysuccinimide (NHS) ester. The NHS group is reactive towards amines, making this compound particularly useful for modifying biomolecules such as peptides, proteins, and antibodies. The propargyl component facilitates the formation of stable triazole bonds through copper-catalyzed azide-alkyne click chemistry, enhancing its utility in bioconjugation and drug delivery systems. The hydrophilic nature of the PEG spacer improves solubility in aqueous environments, which is beneficial for biological applications .
The biological activity of Propargyl-PEG6-NHS ester is largely attributed to its role as a linker in antibody-drug conjugates (ADCs). By facilitating the attachment of cytotoxic drugs to antibodies, it enhances the therapeutic efficacy while minimizing systemic toxicity. The hydrophilic PEG chain also contributes to improved pharmacokinetics by increasing solubility and reducing immunogenicity. Furthermore, the ability to utilize click chemistry allows for precise control over the conjugation process, which is vital for developing targeted therapies .
The synthesis of Propargyl-PEG6-NHS ester typically involves the following steps:
This multi-step synthesis allows for precise control over the molecular weight and functional groups present in the final compound .
Propargyl-PEG6-NHS ester has several important applications:
Interaction studies involving Propargyl-PEG6-NHS ester often focus on its reactivity with various biomolecules. Research has shown that it effectively modifies proteins and peptides without significantly altering their biological activity. Studies utilizing mass spectrometry and chromatography have demonstrated successful conjugation with minimal side reactions, confirming its suitability for precise bioconjugation applications .
Several compounds share similarities with Propargyl-PEG6-NHS ester, particularly in their structure and function as linkers or reagents in bioconjugation:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Propargyl-PEG5-NHS ester | Similar PEG backbone but shorter chain length | May exhibit different solubility properties |
Azide-PEG6-NHS ester | Contains azide instead of propargyl | Useful for different click chemistry applications |
Maleimide-PEG6-NHS ester | Contains maleimide group for thiol reactions | Preferred for conjugating to cysteine residues |
Biotin-PEG6-NHS ester | Contains biotin for strong affinity to streptavidin | Widely used in affinity purification methods |
Propargyl-PEG6-NHS ester stands out due to its unique combination of properties that facilitate both amine-reactive conjugation and copper-catalyzed click chemistry, making it particularly versatile for various biochemical applications .